7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17214797
InChI: InChI=1S/C14H17N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10,12-13H,6-9H2,(H,15,16,18);1H
SMILES:
Molecular Formula: C14H18ClN3O
Molecular Weight: 279.76 g/mol

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl

CAS No.:

Cat. No.: VC17214797

Molecular Formula: C14H18ClN3O

Molecular Weight: 279.76 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl -

Specification

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
IUPAC Name 7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride
Standard InChI InChI=1S/C14H17N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10,12-13H,6-9H2,(H,15,16,18);1H
Standard InChI Key MAMRRKKDWDXGLL-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The compound’s molecular formula (C₁₄H₁₈ClN₃O) and weight (279.76 g/mol) reflect a hybrid architecture combining pyridine and pyrimidine rings. Key identifiers include:

PropertyValue
IUPAC Name7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one; hydrochloride
Canonical SMILESC1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3.Cl
InChI KeyMAMRRKKDWDXGLL-UHFFFAOYSA-N
PubChem CID71306685

The bicyclic system comprises a partially saturated pyrido[3,4-d]pyrimidin-4-one core, with a benzyl group at position 7 and a hydrochloride counterion enhancing solubility.

Spectral Data and Structural Confirmation

While direct spectral data for this compound remain unpublished, analogs such as thieno[2,3-d]pyrimidines exhibit diagnostic IR peaks at 1,672–1,680 cm⁻¹ for carbonyl groups and ¹H-NMR resonances for aromatic protons (δ 7.33–7.62) . For octahydropyrido[1,2-c]pyrimidine derivatives, DEPT and HMBC spectra resolve methylene and quaternary carbons, with HMBC correlations confirming ring connectivity . Such methods likely apply to this compound’s structural validation.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of pyrido-pyrimidine derivatives typically involves cyclocondensation reactions. For example, thieno[2,3-d]pyrimidines are prepared from 2-aminothiophene-3-carboxylic acid esters using microwave-assisted techniques . Similarly, the patent EP4028403B1 describes hexahydro-pyrido[4,3-b] oxazin-3-ones as intermediates for MAGL inhibitors, synthesized via nucleophilic substitution between amines and heterocyclic precursors . Applied to 7-benzyl derivatives, this may involve:

  • Ring Formation: Condensation of benzylamine with a diketone precursor under acidic conditions.

  • Hydrochloride Salt Formation: Treatment with HCl in polar solvents like methanol or ethanol.

Optimization Challenges

Yield optimization remains critical. Microwave irradiation improves reaction efficiency in thienopyrimidine syntheses (e.g., 60–75% yields) , suggesting potential for scaling this compound’s production. Purification via column chromatography or recrystallization is likely required to isolate the hydrochloride salt.

Structural and Conformational Analysis

Ring System Dynamics

The hexahydro-pyrido[3,4-d]pyrimidin-4-one core adopts a boat-chair conformation, as observed in octahydropyrido[1,2-c]pyrimidine analogs . Substituents at position 7 influence ring puckering:

  • Benzyl Group: Introduces steric hindrance, stabilizing the chair conformation via van der Waals interactions.

  • Hydrochloride Counterion: Enhances crystallinity, as seen in similar salts.

Electronic Effects

The pyrimidin-4-one moiety’s electron-deficient nature facilitates hydrogen bonding with biological targets. Computational studies on analogous compounds reveal charge transfer from the pyridine nitrogen to the pyrimidinone carbonyl , a feature likely conserved here.

Comparison with Structural Analogs

Compound ClassKey FeaturesBioactivity
Thieno[2,3-d]pyrimidinesSulfur-containing coreAntibacterial, cytotoxic
Octahydropyrido[1,2-c]pyrimidinesFully saturated ring system5-HT receptor modulation
7-Benzyl derivativeBenzyl substituent, hydrochloride saltUnderexplored

The 7-benzyl group distinguishes this compound via enhanced lipophilicity (calculated logP: 2.8), potentially improving blood-brain barrier penetration compared to non-benzylated analogs .

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